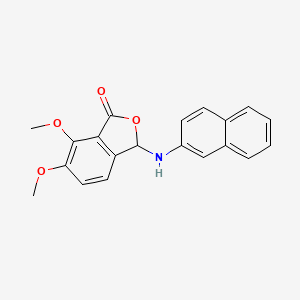![molecular formula C10H10ClN3 B12118968 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)
4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 5th, 6th, and 7th positions of the pyrido[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a suitable pyrimidine derivative, followed by chlorination and methylation steps to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . The scalability of these methods is crucial for large-scale production, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds with extended conjugation .
Aplicaciones Científicas De Investigación
4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a chlorine atom in the pyridopyrimidine ring enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
4-chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c1-5-6(2)8-9(11)12-4-13-10(8)14-7(5)3/h4H,1-3H3 |
Clave InChI |
TZVLXUHQGZQJQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N=CN=C2Cl)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)

![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)
methanone](/img/structure/B12118929.png)


![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)
![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)
![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)


![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
